Trioxifene

描述

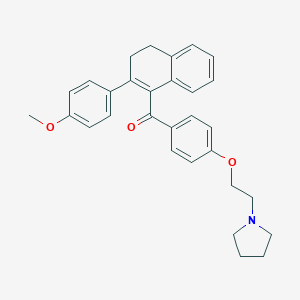

Structure

3D Structure

属性

IUPAC Name |

[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGLINDYFMDHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68307-81-3 (methanesulfonate) | |

| Record name | Trioxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212997 | |

| Record name | Trioxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-84-1 | |

| Record name | Trioxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Trioxifene

Estrogen Receptor Binding Dynamics

Trioxifene engages with estrogen receptors through a series of competitive binding events, demonstrating distinct affinities and selectivities for the ERα and ERβ isoforms. aacrjournals.org

This compound acts as a competitive binder against estradiol (B170435) for Estrogen Receptor Alpha (ERα). aacrjournals.orgwikipedia.orgnih.govncats.io Research indicates that this compound displaces [³H]-E₂ (tritiated estradiol) from human recombinant ERα (rhERα) with an IC₅₀ value of 203.49 nM and a Kᵢ of 20.84 nM. aacrjournals.orgncats.ioresearchgate.net This competitive binding suggests that this compound can effectively occupy the ERα binding site, thereby interfering with the binding of endogenous estrogens like estradiol. aacrjournals.org

While this compound interacts with Estrogen Receptor Beta (ERβ), its potency for displacing [³H]-E₂ binding to rhERβ is considerably lower than for ERα. The IC₅₀ for rhERβ binding is reported as 1506.04 nM, with a Kᵢ of 144.85 nM. aacrjournals.orgncats.ioresearchgate.net This indicates a weaker interaction with ERβ compared to ERα. aacrjournals.org

This compound exhibits a significant selectivity for ERα over ERβ. It binds to human ERα with approximately 20-fold selectivity over the ERβ isoform. aacrjournals.org The binding affinities, as demonstrated by Kᵢ values, highlight this difference: 20.84 nM for ERα versus 144.85 nM for ERβ. aacrjournals.orgncats.ioresearchgate.net This differential binding affinity is a key characteristic of this compound as a selective estrogen receptor modulator. aacrjournals.org

Table 1: this compound Binding Affinities to Estrogen Receptor Isoforms

| Receptor Isoform | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (ERα/ERβ) |

| ERα (rhERα) | 203.49 | 20.84 | 20-fold selective for ERα aacrjournals.org |

| ERβ (rhERβ) | 1506.04 | 144.85 |

The binding of ligands like this compound to the estrogen receptor's ligand-binding domain (LBD) induces distinct conformational changes in the receptor. nih.govglowm.comgoogle.com These conformational alterations are crucial as they dictate the receptor's ability to associate with coactivator or corepressor proteins, ultimately influencing gene expression. nih.govglowm.comtandfonline.com While specific detailed findings on this compound's unique ligand binding patterns and conformational changes are not extensively detailed in the provided search results, it is generally understood that SERMs induce different structural responses in ERα and ERβ compared to endogenous estrogens, leading to their tissue-selective actions. nih.govnih.govscielo.br The divergence in the ligand-binding domains of ERα and ERβ (58% homology) allows for the development of selective ligands that can induce different conformational changes and subsequent biological activities. nih.govgoogle.comnih.govtandfonline.com

Mechanisms of Estrogen Receptor Modulation

This compound's primary mechanism of estrogen receptor modulation involves its antagonistic activity, particularly against ERα. aacrjournals.orgnih.gov

This compound demonstrates antagonistic activity against ERα-mediated gene expression. aacrjournals.orgwikipedia.orgnih.govncats.ioresearchgate.net In cellular assays, such as luciferase reporter assays, this compound inhibits ERα-mediated luciferase activity at concentrations exceeding 100 nM. aacrjournals.orgresearchgate.net This antagonistic effect is observed in contexts where estradiol would typically induce ERα-mediated transcription. aacrjournals.org Conversely, this compound does not significantly alter ERβ-mediated luciferase activity across the tested concentrations, indicating a selective antagonistic profile for ERα. aacrjournals.org This selective ERα-antagonistic property positions this compound as a SERM with particular relevance in environments where ERα activity is implicated. aacrjournals.orgnih.gov

Differential Effects on ERα- and ERβ-Mediated Transcriptional Activity

This compound demonstrates a notable selectivity in its interaction with estrogen receptor subtypes. It acts as a competitive binder against estradiol for ERα, showing approximately 20-fold selectivity for ERα over the ERβ isoform. aacrjournals.org In cellular assays, this compound has been observed to antagonize ERα-mediated luciferase activity at concentrations exceeding 100 nM. aacrjournals.org Conversely, it did not significantly alter ERβ-mediated luciferase activity across the tested concentration range. aacrjournals.org This selective ERα-antagonistic property positions this compound as a SERM with a preference for modulating ERα activity in malignant prostatic epithelial cellular environments. aacrjournals.org

The differential effects of this compound on ERα and ERβ transcriptional activity are summarized in the table below:

| Estrogen Receptor Subtype | This compound Binding Affinity | Transcriptional Activity (Luciferase Assay) | Selectivity |

| ERα | High (Ki = 20.84 nM) researchgate.net | Antagonistic at >100 nM aacrjournals.org | Selective |

| ERβ | Lower (Ki = 144.85 nM) researchgate.net | No marked alteration aacrjournals.org |

Role of Activation Functions (AF1, AF2) in the ER-Trioxifene Complex

Estrogen receptors possess two key activation functions: AF1, located in the N-terminal A/B region, which is generally considered ligand-independent and constitutively active in ERα, and AF2, situated in the C-terminal ligand-binding domain (LBD), which is ligand-dependent. oup.comglowm.comnih.gov Full agonist activity of the ER typically requires the synergistic action of both AF1 and AF2. oup.comglowm.com The binding of ligands to the ER's ligand-binding domain (LBD) induces a conformational change, particularly involving helix 12 (H12), which is crucial for the recruitment of coactivators to the AF2 site. glowm.comnih.govwikidoc.org

While specific detailed research findings on this compound's precise impact on AF1 and AF2 are less extensively documented compared to other SERMs like tamoxifen (B1202), the general understanding of SERM action suggests that their tissue-specific agonist/antagonist profiles are often mediated by their influence on the conformation of the ER, thereby differentially affecting the activity of AF1 and AF2 and their interaction with coregulatory proteins. nih.govbioscientifica.com For instance, in the tamoxifen-ER complex, AF1 remains exposed, contributing to partial agonist activity, while AF2 is not. bioscientifica.com This highlights the importance of the ligand's interaction with the LBD and its subsequent effect on H12 orientation in determining the functional outcome of AF2. glowm.comnih.govwikidoc.org

Interaction with Transcriptional Coregulators (Coactivators and Corepressors)

The transcriptional activity of estrogen receptors is finely tuned by their interaction with a diverse array of coregulatory proteins, broadly categorized as coactivators and corepressors. glowm.comwikidoc.orgbioscientifica.com These proteins act as signaling intermediates between the ER and the transcriptional machinery. glowm.com Upon ligand binding, the ER undergoes conformational changes that dictate which coregulators are recruited. glowm.comgoogle.com Coactivators typically bind to the ligand-bound receptor to facilitate gene transcription, while corepressors are more likely to bind to the unliganded receptor or to antagonist-bound receptors, inhibiting transcription. glowm.comwikidoc.orgpsu.edu

The ability of SERMs like this compound to exhibit mixed agonist/antagonist effects in a tissue-specific manner is largely attributed to their differential recruitment of coactivators and corepressors. wikidoc.org For example, the crucial helix 12 (H12) within the ER's ligand-binding domain plays a pivotal role in determining these interactions, influencing whether a ligand elicits an agonist or antagonist effect. wikidoc.orgmedchemexpress.com The complexity of these interactions, including the specific cellular and promoter contexts, contributes to the varied responses to SERMs. bioscientifica.comnih.gov

Influence on Estrogen Receptor Dimerization (Homodimerization and Heterodimerization)

Estrogen receptors, upon binding their cognate ligand, undergo a conformational change that leads to their dimerization. oup.comgoogle.comnih.govresearchgate.net This dimerization is a crucial step in the classical genomic pathway of estrogen action, enabling the receptor complex to bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. oup.comglowm.combioscientifica.comgoogle.comnih.gov Estrogen receptors can form both homodimers (ERα-ERα or ERβ-ERβ) and heterodimers (ERα-ERβ). glowm.comwikidoc.orgpsu.edumdpi.com The formation of these dimers, particularly the ERα-ERβ heterodimer, can influence the transcriptional activity of target genes. glowm.compsu.edu

While specific data on this compound's direct influence on ER dimerization is not explicitly detailed in the provided search results, SERMs generally modulate ER activity by affecting receptor conformation, which in turn impacts their ability to dimerize and subsequently interact with DNA and coregulators. glowm.comnih.gov The different responses of ERα and ERβ to various SERMs can be partly attributed to structural dissimilarities in their ligand-binding domains and N-terminal regions, as well as the influence of homodimerization or heterodimerization on ligand-binding affinity. nih.gov

Molecular Models of this compound-Estrogen Receptor Action

A hypothetical model of ligand interaction with the estrogen receptor binding site emphasizes the structural requirements for high-affinity binding and the critical positioning of specific side chains (e.g., the alkylamino-ethoxy side chain) to prevent certain biological responses, such as prolactin synthesis. nih.gov This suggests that subtle structural differences in SERMs can lead to distinct conformational changes in the ER, dictating their tissue-specific agonistic or antagonistic properties. nih.gov

Cellular Mechanisms of Action

This compound's cellular mechanisms of action are primarily mediated through its interaction with estrogen receptors, particularly ERα. In androgen-independent PAIII rat prostatic adenocarcinoma cells, this compound has been shown to inhibit cellular proliferation in vitro at micromolar concentrations (IC50 = 4.6 µM). nih.govaacrjournals.org This antiproliferative effect is consistent with its ERα-antagonistic properties in this cellular environment. aacrjournals.org

Beyond direct growth inhibition, this compound has demonstrated significant antimetastatic effects in vivo. In the PAIII rat prostatic carcinoma model, administration of this compound significantly inhibited metastasis from the primary tumor to lymph nodes and lungs, leading to a dose-related reduction in pulmonary foci (up to 98% reduction). nih.gov This antimetastatic action is believed to be mediated, at least in part, by its ERα antagonistic properties. aacrjournals.org Furthermore, this compound administration has been observed to extend the survival of PAIII-bearing rats and induce regression of male accessory sex organs, such as the ventral prostate and seminal vesicle. nih.gov

The cellular response to estrogens and SERMs is complex and can vary depending on the tissue type, the specific ER isoform expressed, and the cellular context. While ERα generally promotes cancerous activities, ERβ can exhibit inhibitory effects. mdpi.com this compound's selective antagonism of ERα-mediated activity in certain contexts suggests a mechanism for its observed antimetastatic and antiproliferative effects in ERα-positive malignancies. aacrjournals.org

Table: Cellular Effects of this compound in PAIII Rat Prostatic Adenocarcinoma Model

| Cellular Effect | Observation | Reference |

| In vitro Proliferation | Inhibited (IC50 = 4.6 µM) | nih.govaacrjournals.org |

| Lymph Node Metastasis | Significant inhibition (up to 88% reduction in nodal weight) | nih.gov |

| Pulmonary Metastasis | Significant inhibition (up to 98% reduction in pulmonary foci) | nih.gov |

| Survival | Significantly extended in PAIII-bearing rats | nih.gov |

| Accessory Sex Organs | Regression (e.g., 76% for ventral prostate, 64% for seminal vesicle) | nih.gov |

Modulation of Cell Proliferation in Estrogen-Responsive Cell Lines

This compound demonstrates significant antiproliferative effects in various estrogen-responsive cell lines. In vitro studies using the PAIII rat prostatic adenocarcinoma cell line, which is androgen receptor-negative and expresses both ERα and ERβ, showed that this compound inhibited cell proliferation at micromolar concentrations, with an IC50 of 4.6 µM. aacrjournals.orgnih.gov For comparison, the selective estrogen receptor modulator LY117018 was found to be less active in inhibiting PAIII cellular proliferation, with an IC50 of 14.7 µM. aacrjournals.org

Further research indicated that this compound acts as a weak antagonist for ERα-mediated luciferase transcription in PAIII cells at concentrations exceeding 100 nM. However, it did not significantly alter ERβ-mediated luciferase transcription in these cells across the concentrations studied. aacrjournals.orgresearchgate.net

In human breast cancer cell lines, such as MCF-7 and ZR75-1, which are estrogen receptor-positive, this compound exhibits effects identical to those of tamoxifen and nafoxidine. These effects include a dose-dependent accumulation of cells in the G1 phase of the cell cycle, leading to a reduction in the S and G2+M fractions. nih.gov This cell cycle arrest can be reversed by the addition of 17β-estradiol, indicating that the antiproliferative action of this compound in these cell lines is mediated through the estrogen receptor. nih.gov Conversely, no such effects were observed in estrogen receptor-negative MDA-231 cells, further supporting the estrogen receptor-mediated mechanism of action. nih.gov

Beyond cellular proliferation, this compound has also demonstrated activity in inhibiting the development of dimethylbenzanthracene-induced mammary carcinoma in rats. aacrjournals.org

Table 1: Inhibition of Cell Proliferation by this compound in PAIII Cells

| Compound | Cell Line | IC50 (µM) | Estrogen Receptor Interaction | Reference |

| This compound | PAIII | 4.6 | ERα antagonist | aacrjournals.orgnih.gov |

| LY117018 | PAIII | 14.7 | SERM | aacrjournals.org |

Table 2: Effects of this compound on Cell Cycle in Human Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | Effect of this compound | Reversal by Estradiol | Reference |

| MCF-7 | ER-positive | G1 phase accumulation | Yes | nih.gov |

| ZR75-1 | ER-positive | G1 phase accumulation | Yes | nih.gov |

| MDA-231 | ER-negative | No effect | N/A | nih.gov |

Cellular Trafficking of this compound

The cellular trafficking of this compound is a factor that may contribute to its differential potency observed between biochemical and cellular responses. aacrjournals.orgresearchgate.net While specific detailed studies on this compound's cellular uptake and intracellular localization are not extensively documented, general mechanisms of SERM cellular trafficking provide context. For instance, mechanisms of tamoxifen resistance have been postulated to involve pharmacologic alterations in cellular uptake, retention, and/or metabolism. cancernetwork.comtandfonline.com This suggests that the intracellular journey of SERMs, including this compound, significantly impacts their efficacy.

The estrogen receptor (ER) itself plays a crucial role in the cellular compartmentalization of SERMs once bound. The hinge region (D domain) of the ER contains a nuclear localization signal, which influences the receptor's movement within the cell. nih.gov This is exemplified by other SERMs like fulvestrant, which inhibits ER dimerization and subsequently blocks its nuclear localization, rendering the ER transcriptionally inactive even if it enters the nucleus. mdpi.com The study of this compound derivatives, such as benzothiophenes derived from acrylophenone (B1666309) antiestrogen (B12405530) this compound, in MCF-7 human breast cancer cells, further implies the importance of understanding the cellular fate and interactions of these compounds. researchgate.net

Furthermore, active transport mechanisms for the cellular uptake of sex steroids, such as those mediated by megalin (an endocytic receptor), have been demonstrated in reproductive tissues. nih.gov It is plausible that similar or analogous transport mechanisms could influence the cellular entry and distribution of SERMs like this compound.

Potential Impingement on Off-Target Cellular Pathways

This compound, like other SERMs, may impinge on cellular pathways beyond its primary estrogen receptor binding, particularly at concentrations exceeding those relevant to its ER binding affinity. aacrjournals.orgresearchgate.net This potential for off-target effects is a recognized aspect of SERM pharmacology.

Evidence suggests the existence of ER-independent high-affinity binding sites for SERMs, although their precise role in mediating cellular responses remains to be fully elucidated. aacrjournals.orgresearchgate.net The concentration of the SERM-ER complex within a cell can influence the likelihood of interactions with alternative signal transduction pathways, potentially leading to unintended cellular responses. psu.edu

The interplay between estrogen receptors and other signaling pathways, often referred to as crosstalk, is a significant area of investigation. Estrogen receptor-related receptors (ERRs), for instance, can independently regulate their own target genes or modulate the transcription of genes also regulated by ERs or other orphan nuclear receptors. This modulation can occur through competition for DNA binding sites and coactivators. oup.com Notably, ERRα has been shown to interact directly with ERα to form heterodimers, highlighting a potential mechanism for such crosstalk. oup.com Studies involving ER knockout mouse models further suggest that ER-related receptors, ER isoforms, or alternative signaling pathways may contribute to prostatic growth and function. oup.com

In the context of antiestrogen resistance, the ER signal transduction pathway can itself become a regulator of resistance, with mechanisms including growth factor/ER crosstalk. nih.gov The amino-terminal activation function 1 (AF1) of the ER, for instance, is regulated by growth factors through the MAP kinase pathway. bioscientifica.com Furthermore, the ER can stimulate transcription from promoters containing an AP1 (fos/jun) site, a process that does not necessarily require direct ER-DNA binding but rather a direct association between ER and AP1. bioscientifica.com Tamoxifen has been observed to act as an agonist at AP1 sites in certain tissues, while "pure" antiestrogens can block this pathway. bioscientifica.com

The promiscuous response of gene promoters to various signaling partners, beyond just estrogen, can be highly significant in the development of endocrine resistance. tandfonline.com For example, protein kinase C activators like TPA can influence breast cancer cell proliferation and differentiation by mediating signal transduction of growth factors through the phosphorylation of transcription factors like fos and jun, which then interact with AP-1 response elements. tandfonline.com Another example of crosstalk is the ERβ/NFκB interaction, which has been shown to mediate gene expression regulated by ICI 182,780 in DU145 prostate cancer cells, suggesting a broader relevance for SERMs. nih.gov

Structure Activity Relationships Sar and Trioxifene Analogs

Key Structural Determinants for Estrogen Receptor Affinity and Activity

The affinity of Trioxifene for the estrogen receptor and its resulting biological response—whether it blocks (antagonist) or mimics (agonist) the effects of estrogen—is highly dependent on its molecular architecture.

The alkylaminoethoxy side-chain is an essential structural feature for the anti-estrogenic properties of nonsteroidal compounds like this compound and Tamoxifen (B1202). nih.govoup.comnih.gov This side chain is believed to interact with a specific "anti-estrogenic region" within the ligand-binding domain of the estrogen receptor. oup.com Crystallographic studies of the related compound Raloxifene (B1678788) have shown that its side chain binds to the amino acid Aspartate-351 (Asp-351) of the receptor. oup.comnih.gov This critical interaction is thought to be the key to its anti-estrogenic properties, forcing a conformational change in the receptor that prevents the binding of co-activator proteins necessary for estrogenic gene transcription. oup.com

The characteristics of this side chain are highly specific for optimal activity. Factors such as the distance between the nitrogen and oxygen atoms, the flexibility and available conformations of the chain, and the basicity of the terminal nitrogen atom are all crucial. oup.com The removal or significant alteration of this side chain typically results in a complete loss of anti-estrogenic activity, with the remaining molecule acting as a pure estrogen. oup.com Studies on both this compound and Tamoxifen have confirmed that this side chain is indispensable for their ability to function as estrogen antagonists in tissues like the uterus. nih.gov

Substituents on the aromatic rings of the triarylethylene scaffold significantly influence both the binding affinity for the estrogen receptor and the compound's functional profile as an agonist or antagonist. nih.govmdpi.com One of the most critical substitutions is the addition of a hydroxyl (-OH) group, particularly at the para position of one of the phenyl rings. nih.gov This modification, seen in analogs like 4-hydroxytamoxifen (B85900), can dramatically increase the binding affinity for the estrogen receptor. nih.gov The hydroxyl group is thought to mimic the phenolic 3-hydroxyl of estradiol (B170435), anchoring the ligand in the receptor's binding pocket and correctly positioning the crucial alkylaminoethoxy side chain to exert its antagonistic effect. nih.gov

The three-dimensional shape and electronic properties of the molecule, collectively known as stereoelectronic factors, play a vital role in its interaction with the estrogen receptor. For SERMs like this compound, the orientation of the bulky alkylaminoethoxy side chain relative to the core of the molecule is a key determinant of its biological activity and tissue selectivity. nih.gov

Molecular modeling studies have indicated that this side chain preferentially adopts an orientation that is orthogonal to the plane of the stilbene-like core. nih.gov This specific conformation is believed to be crucial for the molecule's ability to properly engage with the receptor and induce an antagonistic conformation. When the flexibility of this side chain is restricted, for example by incorporating it into a rigid ring system, the resulting analogs can exhibit significantly enhanced potency and a more defined biological profile. nih.gov This approach of introducing stereoelectronic constraints helps to lock the molecule into its biologically active shape, thereby optimizing its interaction with the receptor binding site and improving its efficacy as a SERM. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

To better understand the SAR of this compound and to develop compounds with improved therapeutic profiles, researchers have designed and synthesized numerous analogs and derivatives.

In an effort to enhance receptor affinity and biological potency, structural variants of this compound bearing phenolic hydroxy groups have been synthesized and evaluated. nih.gov These modifications are intended to maximize the binding affinity to the estrogen receptor. nih.gov Studies on dihydronaphthalene and benzofluorene analogs of this compound have shown that these compounds are potent suppressors of cancer cell growth. nih.gov

Particularly high potency was observed with diphenolic analogs, which demonstrated significant antiproliferative effects in MCF-7 human breast cancer cells. nih.gov These compounds showed intracellular ER affinities ranging from 0.2% to 4.1% relative to that of estradiol, which suggests the potential for partial agonist effects. nih.gov Despite this, they acted as powerful inhibitors of cell growth, indicating that their primary effect in this cancer cell line is antagonistic. nih.govacs.org The growth suppression by these phenolic analogs may involve interactions with receptors other than the estrogen receptor, as their inhibitory effects are not always fully reversed by the presence of estradiol. nih.gov

| Compound Type | Relative Binding Affinity (% of Estradiol) | 50% Growth Inhibition (IC50) in MCF-7 Cells (nM) |

| Dihydronaphthalene Analog (Monophenol) | 0.2% | 160 nM |

| Dihydronaphthalene Analog (Diphenol) | 4.1% | 4.5 nM |

| Benzofluorene Analog (Monophenol) | 0.4% | 160 nM |

| Benzofluorene Analog (Diphenol) | 2.0% | 10 nM |

This table presents data on phenolic analogs of this compound, showing their estrogen receptor (ER) affinity relative to estradiol and their potency in inhibiting the growth of MCF-7 breast cancer cells. Data sourced from research on structural variants of this compound. nih.gov

To further probe the importance of the side chain's orientation, researchers have developed conformationally constrained models of related SERMs. nih.gov The rationale behind this approach is that by restricting the rotation of the alkylaminoethoxy side chain, the molecule can be locked into a conformation that is optimal for high-affinity binding and potent antagonism. nih.gov

In studies on the related benzothiophene SERM, Raloxifene, analogs were constructed where the basic side chain was held in a fixed orientation orthogonal to the core stilbene plane. nih.gov This strategy led to the development of some of the most potent SERMs identified, which showed high efficacy in preclinical models at very low doses. nih.gov These findings demonstrate that imposing stereoelectronic constraints is a powerful strategy in drug design. By reducing the conformational flexibility of the molecule, the entropic penalty of binding to the receptor is minimized, which can lead to a significant increase in binding affinity and biological potency. This principle applies broadly to the triarylethylene class of compounds, including derivatives of this compound. nih.gov

Comparative Structural Analysis with Other SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds characterized by their nonsteroidal structures, which allows them to interact with estrogen receptors (ERs) and elicit tissue-specific agonist or antagonist effects. nih.govwikipedia.org this compound, as a member of this class, shares a foundational design with other nonsteroidal antiestrogens but also possesses unique structural attributes that influence its biological activity.

Similarities and Distinctions in Nonsteroidal Antiestrogen (B12405530) Structures

Nonsteroidal antiestrogens, including this compound, are structurally diverse but are broadly categorized based on their core chemical scaffold. wikipedia.org The most prominent classes include the triphenylethylenes, benzothiophenes, tetrahydronaphthalenes, and benzopyrans. wikipedia.org While these molecules are not steroidal like estradiol, they are designed to fit within the ligand-binding pocket of the estrogen receptor.

A common feature among many of these compounds is a triphenylethylene-like framework, which provides a basic structure for ER binding. pitt.edu A critical component for antiestrogenic activity is the presence of a bulky side chain, typically containing a tertiary amine, such as an alkylaminoethoxy group. nih.gov This side chain is thought to project from the ligand-binding cavity, sterically hindering the receptor from adopting a conformation necessary for full agonist activity. nih.gov

This compound belongs to the tetrahydronaphthalene class of SERMs. scielo.br Its structure is chemically distinct from the more widely known triphenylethylenes like tamoxifen or the benzothiophenes like raloxifene. wikipedia.orgresearchgate.net

Similarities : Like other nonsteroidal SERMs, this compound is a synthetic compound that competitively binds to estrogen receptors. wikipedia.org It possesses a multi-ring structure that occupies the same ligand-binding site as the natural estrogen, estradiol. scielo.br Furthermore, it features the characteristic basic aminoethoxy side chain that is crucial for the antagonistic effects of many SERMs.

Distinctions : The primary distinction lies in the core scaffold.

Tamoxifen , a first-generation SERM, is built on a flexible triphenylethylene backbone. wikipedia.orgresearchgate.net

Raloxifene is a second-generation SERM characterized by a more rigid benzothiophene ring system. researchgate.netpnas.org This structural rigidity, along with other features like a carbonyl "hinge," contributes to its distinct biological profile compared to tamoxifen. pnas.org

This compound is based on a dihydronaphthalene structure, which sets it apart from both the triphenylethylene and benzothiophene classes. scielo.brwikipedia.org Its full chemical name is [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone. wikipedia.org This structure imparts a different three-dimensional shape and electronic distribution compared to other SERMs.

| Compound | Structural Class | Core Scaffold | Key Distinguishing Features |

|---|---|---|---|

| This compound | Tetrahydronaphthalene Derivative | Dihydronaphthalene | Contains a methanone bridge and a pyrrolidine-containing side chain. wikipedia.org |

| Tamoxifen | Triphenylethylene | Acyclic Triphenylethylene | Flexible core structure with a dimethylaminoethoxy side chain. researchgate.netnih.gov |

| Raloxifene | Benzothiophene | Polycyclic Benzothiophene | Rigid, fused-ring system with a piperidine-containing side chain and a carbonyl "hinge". researchgate.netpnas.org |

| Toremifene | Triphenylethylene | Acyclic Triphenylethylene | Structurally similar to tamoxifen but with a chlorine atom on the ethyl side chain. nih.gov |

Implications for Selective Tissue Modulation

The structural differences among SERMs are not merely academic; they are the primary determinants of their tissue-selective actions, dictating whether the compound will act as an estrogen agonist or antagonist in a specific tissue. nih.govpatsnap.com This selectivity is the result of a complex interplay between the ligand, the receptor, and the cellular context of the target tissue. nih.govresearchgate.net

The mechanism of tissue selectivity is multifactorial:

Receptor Conformation : Different ligands induce distinct conformational changes in the estrogen receptor upon binding. scielo.brnih.gov The unique shape of the ligand-receptor complex influences how it interacts with other proteins. The bulky antiestrogenic side chain, common to many SERMs, is known to reposition a key alpha-helix (H12) in the ligand-binding domain, which prevents the receptor from adopting a fully active state. nih.gov The specific orientation and nature of this side chain, as dictated by the core scaffold, can fine-tune this effect. For example, structural analyses have shown that the orientation of the basic side chain in raloxifene is a key factor in its lack of uterine agonist activity, contrasting with the partial agonist effect of tamoxifen in the uterus. pnas.org

Differential Co-regulator Recruitment : The conformation of the ligand-ER complex determines its affinity for various co-regulatory proteins, specifically co-activators and co-repressors. nih.govnih.gov In a tissue where co-activators are highly expressed and can bind to the SERM-ER complex, an agonist (estrogen-like) response may be initiated. Conversely, if the complex preferentially recruits co-repressors, it will block gene transcription, resulting in an antagonist effect. nih.gov For instance, tamoxifen's agonist activity in uterine cells is attributed to the high expression of the co-activator SRC-1 in that tissue, which can interact with the tamoxifen-ER complex. nih.gov

| Structural Feature | Mechanism | Implication for Tissue Modulation |

|---|---|---|

| Core Scaffold (e.g., Triphenylethylene vs. Benzothiophene) | Determines the overall three-dimensional shape and rigidity of the molecule. pnas.orgoup.com | Influences the final conformation of the ligand-receptor complex, affecting co-regulator binding and tissue-specific agonist/antagonist profile. pnas.orgnih.gov |

| Alkylaminoethoxy Side Chain | Sterically hinders the receptor's activating function domain (AF-2). nih.gov | Essential for antagonist activity in tissues like the breast. The specific amine substituent can modulate this antagonism. pnas.orgnih.gov |

| Hydroxyl Groups | Can form hydrogen bonds within the receptor's binding pocket, increasing binding affinity. pnas.org | Contributes to the potency of the SERM's interaction with the estrogen receptor. |

Preclinical Efficacy and Selectivity Studies

In Vitro Cellular Research Models

In vitro studies have elucidated Trioxifene's impact on cell proliferation, gene expression, and estrogen receptor dynamics in various cancer cell lines.

This compound has demonstrated inhibitory effects on the proliferation of prostatic carcinoma cell lines. In vitro experiments showed that this compound inhibited the proliferation of PAIII cells at micromolar concentrations. wikipedia.orgwikipedia.orgnih.gov The PAIII rat prostatic adenocarcinoma (PCa) cell line is characterized by being androgen receptor-negative, while expressing both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.orgwikipedia.orgmims.com

Studies investigating the anti-proliferative activities of this compound (LY133314) in breast cancer cell lines, such as MCF-7, have yielded specific insights. Research indicates that this compound (LY133314) did not exhibit clear antagonistic activity in inhibiting the growth of breast cancer cell lines, including MCF-7 and T47D cells. nih.gov In some instances, it even showed a synergistic effect with estradiol (B170435) in increasing cell growth in these models. nih.gov This suggests that, unlike its analogs, this compound itself may not possess direct anti-proliferative effects on estrogen receptor-positive breast cancer cells under these conditions. nih.gov

This compound functions as a selective estrogen receptor modulator (SERM) with antagonistic activity against ERα-mediated gene expression. wikipedia.orgwikipedia.orgmims.com It acts as an active competitor for human ERα, demonstrating approximately 20-fold selectivity in binding over the ERβ isoform. nih.gov In transfected PAIII cells, this compound acted as a weak antagonist for ERα-mediated luciferase transcription, inhibiting reporter activity at concentrations exceeding 100 nM. wikipedia.orgnih.gov Conversely, this compound exhibited no activity against ERβ-ERE-mediated luciferase transcription in PAIII cells across all tested concentrations. wikipedia.orgnih.gov For comparison, estradiol (E2) administration induced ERα- and ERβ-ERE-mediated luciferase transcription in cultured PAIII cells at concentrations greater than 10 nM and 100 nM, respectively. nih.gov

Table 1: Effects of this compound on Estrogen Receptor-Mediated Luciferase Transcription in PAIII Cells

| Receptor Isoform | Effect of this compound (>100 nM) | Effect of Estradiol (>10 nM for ERα, >100 nM for ERβ) |

| ERα | Weak Antagonist | Induced Transcription |

| ERβ | No Activity | Induced Transcription |

The PAIII rat prostatic adenocarcinoma cell line, a spontaneously metastatic rodent tumor cell line, is characterized by its androgen receptor-negative status. wikipedia.orgwikipedia.orgmims.com These cells express measurable levels of both the alpha (ERα) and beta (ERβ) isoforms of the estrogen receptor. wikipedia.orgnih.gov Western blot immunoreactivity further confirmed the androgen receptor-negative phenotype of PAIII cells. nih.gov this compound itself demonstrates a binding selectivity for human ERα that is approximately 20-fold higher than its affinity for the ERβ isoform. nih.gov

In Vivo Animal Research Models

In vivo studies using animal models have provided crucial insights into this compound's efficacy in inhibiting metastasis and its broader effects on reproductive organs.

In the PAIII rat prostatic carcinoma model, this compound demonstrated significant antimetastatic efficacy. Subcutaneous administration of this compound for 30 days resulted in a notable inhibition of PAIII metastasis from the primary tumor in the tail to the gluteal and iliac lymph nodes. wikipedia.orgwikipedia.orgnih.gov The maximum observed decreases in nodal weight were 86% for gluteal lymph nodes and 88% for iliac lymph nodes compared to control values. wikipedia.orgwikipedia.orgnih.gov

Furthermore, this compound treatment significantly inhibited PAIII metastasis to the lungs. wikipedia.orgwikipedia.orgnih.gov The number of pulmonary foci in PAIII-bearing rats was reduced in a dose-related manner, with a maximal reduction of 98% achieved at a daily dose of 40.0 mg/kg-day. wikipedia.orgwikipedia.orgnih.gov Continuous administration of this compound also significantly extended the survival of PAIII-bearing rats. wikipedia.orgwikipedia.orgnih.gov

While this compound inhibited the proliferation of PAIII cells in vitro at micromolar levels, it did not slow the growth of the primary tumor in the tail in vivo. wikipedia.orgwikipedia.orgnih.gov This suggests that the observed antimetastatic effects of this compound may primarily stem from its action as an antagonist to processes involved in tumor metastasis, rather than directly inhibiting the growth of established metastatic lesions. wikipedia.org Beyond its effects on tumor metastasis, this compound administration also induced the regression of male accessory sex organs, with maximal regression of 76% for the ventral prostate and 64% for the seminal vesicle. wikipedia.orgwikipedia.orgnih.gov The PAIII model, despite being androgen receptor-negative, is considered valuable for evaluating the potential roles of ERα and ERβ in mediating tumor progression and metastasis. wikipedia.orgnih.gov

Table 2: Effects of this compound on PAIII Rat Prostatic Carcinoma Metastasis

| Metastatic Site | Maximum Inhibition from Control Values |

| Gluteal Lymph Nodes | 86% |

| Iliac Lymph Nodes | 88% |

| Lungs (Pulmonary Foci) | 98% (at 40.0 mg/kg-day) |

Table 3: Effects of this compound on Male Accessory Sex Organs in PAIII-Bearing Rats

| Organ | Maximum Regression from Control Values |

| Ventral Prostate | 76% |

| Seminal Vesicle | 64% |

Impact on Tumor Progression in Transplantable Rat Prostate Tumors

Studies have extensively evaluated the impact of this compound on tumor progression in transplantable rat prostate tumor models, particularly the PAIII rat prostatic adenocarcinoma (PCa) model. The PAIII cell line is an androgen receptor-negative, ERα- and ERβ-positive, spontaneously metastatic rodent tumor cell line. aacrjournals.orgresearchgate.netresearchgate.netnih.gov

Subcutaneous administration of this compound to PAIII-bearing rats for 30 days resulted in significant inhibition of metastasis. Specifically, this compound produced a substantial reduction in metastasis from the primary tumor in the tail to the gluteal and iliac lymph nodes, with maximum nodal weight decreases of 86% and 88% from control values, respectively. aacrjournals.orgresearchgate.netresearchgate.netnih.gov Furthermore, metastasis to the lungs was significantly inhibited in a dose-related manner, achieving a maximal reduction of 98% in pulmonary foci counts compared to control values. aacrjournals.orgresearchgate.netresearchgate.netnih.gov

Continuous administration of this compound also led to a significant extension of survival in PAIII-bearing rats. aacrjournals.orgresearchgate.netresearchgate.netnih.gov While this compound demonstrated antiproliferative effects on PAIII cells at micromolar levels in vitro, it did not inhibit the growth of the primary tumor in the tail in vivo. aacrjournals.orgresearchgate.netresearchgate.netnih.gov The observed antimetastatic effects of this compound in this model may be attributed to its ERα antagonistic properties. aacrjournals.org

Table 1: Impact of this compound on PAIII Rat Prostatic Carcinoma Metastasis

| Metastatic Site | Maximal Reduction from Control Values (%) |

| Gluteal Lymph Nodes | 86 aacrjournals.orgresearchgate.netresearchgate.netnih.gov |

| Iliac Lymph Nodes | 88 aacrjournals.orgresearchgate.netresearchgate.netnih.gov |

| Lungs (Pulmonary Foci) | 98 aacrjournals.orgresearchgate.netresearchgate.netnih.gov |

Comparative Efficacy in Mammary Carcinoma Models (e.g., Dimethylbenzanthracene-induced)

This compound has shown activity in dimethylbenzanthracene (DMBA)-induced mammary carcinoma models in rats. aacrjournals.orgncats.io However, in DMBA-treated female rats, this compound was found to be less effective than tamoxifen (B1202) in preventing the development of mammary tumors. aacrjournals.orgnih.gov In studies comparing these compounds, only 7% of hormone-dependent tumors in tamoxifen-treated animals showed progressive growth, whereas 60% progressed in controls. In contrast, 42% of tumors in this compound-treated animals continued to grow during treatment. nih.gov

Despite this difference in tumor progression inhibition, tamoxifen and this compound were equipotent as antiestrogens in the immature rat uterus, both exhibiting a maximal partial agonist (uterotrophic) effect equivalent to 40% of estradiol's effect. nih.gov Interestingly, high doses of this compound were observed to be less efficacious than lower doses in inhibiting DMBA-induced mammary tumors. nih.gov this compound has also demonstrated activity against N-nitrosomethylurea-induced rat mammary carcinomas. oup.comcancernetwork.com

Table 2: Comparative Efficacy in DMBA-Induced Mammary Carcinoma Progression

| Treatment Group | Percentage of Hormone-Dependent Tumors with Progressive Growth (%) |

| Control | 60 nih.gov |

| Tamoxifen | 7 nih.gov |

| This compound | 42 nih.gov |

Investigation of Accessory Sex Organ Regression in Animal Models

This compound administration has been shown to induce regression of male accessory sex organs in animal models. aacrjournals.orgresearchgate.netresearchgate.net In PAIII-tumor-bearing rats, this compound treatment resulted in a maximal regression of 76% for the ventral prostate and 64% for the seminal vesicle, with statistical significance (P < 0.05 for both). aacrjournals.orgresearchgate.netresearchgate.net This effect is consistent with this compound's SERM activity within the male accessory sex organs. aacrjournals.org

The extent of this compound-induced accessory sex organ regression was comparable to the effects observed with similar doses of tamoxifen in rats. aacrjournals.org Notably, unlike toremifene, which has been reported to increase rodent ventral prostatic weights, this compound consistently produced regression. aacrjournals.org These findings suggest a potential utility for this compound in the treatment of androgen-sensitive benign and malignant neoplasms, beyond its role in androgen-independent metastatic prostate cancer. aacrjournals.org

Table 3: this compound-Induced Regression of Male Accessory Sex Organs in PAIII-bearing Rats

| Accessory Sex Organ | Maximal Regression (%) |

| Ventral Prostate | 76 aacrjournals.orgresearchgate.netresearchgate.net |

| Seminal Vesicle | 64 aacrjournals.orgresearchgate.netresearchgate.net |

Studies in Estrogen Receptor Knockout Animal Models for Estrogenic Pathway Elucidation

This compound functions as a SERM by competitively binding to estrogen receptor alpha (ERα) and acting as an antagonist against ERα-mediated gene expression. aacrjournals.orgresearchgate.netncats.ioresearchgate.netnih.govresearchgate.net In competitive binding assays, this compound displaced [3H]-E2 binding to human recombinant ERα (rhERα) with an IC50 of 203.49 nM and a Ki of 20.84 nM. ncats.ioresearchgate.net Its affinity for human recombinant ERβ (rhERβ) was considerably lower, with an IC50 of 1506.04 nM and a Ki of 144.85 nM, indicating a preferential binding to ERα. ncats.ioresearchgate.net

The PAIII cell line, utilized in prostate cancer studies, expresses measurable levels of both ERα and ERβ isoforms and is androgen receptor-negative. aacrjournals.orgresearchgate.netresearchgate.netnih.gov In these cells, this compound acted as a weak antagonist for ER-mediated luciferase activity, whereas estradiol induced ER- and ER-ERE-mediated luciferase transcription. researchgate.net While the antitumor activity of estrogenic agents in prostate cancer xenograft models has been proposed to be mediated primarily through the ERβ isoform, the availability of ERα- and ERβ-selective modulators is crucial for further elucidating these pathways. aacrjournals.orgresearchgate.net this compound's ability to inhibit metastasis and extend survival in the ERα- and ERβ-positive PAIII rat model underscores the involvement of estrogen receptors in its mechanism of action. researchgate.net

Analysis of Xenograft Models for Antitumor Activity

This compound has demonstrated activity in human breast cancer studies, suggesting its potential as an active agent in certain human malignancies. aacrjournals.orgncats.ionih.gov While the PAIII rat model, an androgen receptor-negative, ERα- and ERβ-positive cell line, has proven valuable for evaluating the potential roles of ERα and ERβ in tumor progression and metastasis, direct detailed data on this compound's specific antitumor activity in human tumor xenograft models is not extensively detailed in the provided search results. aacrjournals.orgoup.com

However, the preclinical rationale derived from studies in rat models, such as the PAIII model, supports the contention that this compound and related SERMs could be beneficial in the treatment of androgen-independent metastatic prostate cancer. aacrjournals.org The observed antimetastatic efficacy and impact on survival in these robust preclinical models provide a basis for further investigation into its activity in human xenograft systems.

Advanced Research Methodologies in Trioxifene Studies

Biochemical and Biophysical Techniques for Ligand-Receptor Interactions

These techniques are crucial for characterizing the direct interaction between Trioxifene and estrogen receptors, providing quantitative data on binding affinity and insights into structural changes.

Competitive radioligand binding assays are a fundamental method for determining the affinity of a compound for a receptor. This technique involves incubating a fixed concentration of a radiolabeled ligand, such as [3H]-Estradiol ([3H]-E2), with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The displacement of the radiolabeled ligand by the test compound is then measured, allowing for the calculation of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.govgoogle.com

Research has shown that this compound (LY133314) exhibits competitive binding activity against estradiol (B170435) for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). aacrjournals.orgnih.govncats.io Specifically, this compound competed with [3H]-E2 binding to recombinant human ERα (rhERα) with an IC50 of 203.49 nM and a Ki of 20.84 nM. aacrjournals.orgncats.ioresearchgate.net Its affinity for rhERβ was lower, demonstrating an IC50 of 1506.04 nM and a Ki of 144.85 nM. aacrjournals.orgncats.ioresearchgate.net These values indicate that this compound binds to human ERα with approximately 20-fold selectivity over the ERβ isoform. aacrjournals.org

Table 1: this compound Binding Affinity to Estrogen Receptors via Competitive Radioligand Binding

| Receptor Subtype | IC50 (nM) | Ki (nM) | Selectivity (ERα vs. ERβ) |

| ERα | 203.49 | 20.84 | ~20-fold |

| ERβ | 1506.04 | 144.85 |

Note: Data derived from competitive binding assays using [3H]-E2. aacrjournals.orgncats.ioresearchgate.net

Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry is a powerful biophysical technique used to probe the conformational dynamics and structural changes of proteins upon ligand binding. researchgate.netnih.gov In HDX-MS, backbone amide hydrogens exchange with deuterons from the solvent. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens, which in turn reflects the protein's conformational state. researchgate.netnih.gov

For estrogen receptors, HDX-MS has been employed to analyze the ligand-binding domain (LBD) in the presence and absence of various ligands, including SERMs. researchgate.netnih.gov This method can reveal alterations in structural dynamics that correlate with a compound's pharmacological properties, offering a novel approach to characterize SERMs. nih.gov For instance, HDX profiles of ERα LBD in complex with different ligands have been shown to differentiate compounds of the same chemotype, and similar analysis of ERβ LBD has revealed correlations with compound chemical structures. researchgate.netnih.gov The distinct HDX patterns observed for ERβ LBD compared to ERα LBD when bound to the same compounds indicate different structural responses to the same ligand, providing insights into ER ligand interactions and conformational dynamics. researchgate.netnih.gov While specific detailed HDX data for this compound is not explicitly available in the provided sources, this methodology is broadly applied to understand the conformational changes induced by SERMs like this compound upon binding to ERs.

Transcriptional and Gene Regulation Assays

These assays assess the functional consequences of this compound-ER interactions on gene expression, providing insights into its agonistic or antagonistic activities.

Estrogen Response Element (ERE)-mediated luciferase reporter assays are cell-based functional assays used to quantify the transcriptional activity of estrogen receptors in response to ligand binding. aacrjournals.orgnih.govgoogle.com In this assay, cells are co-transfected with an expression vector for the estrogen receptor (e.g., human ERα or ERβ cDNA) and a reporter plasmid containing an ERE sequence upstream of a luciferase gene. aacrjournals.orgnih.govgoogle.com Upon ligand binding, the activated ER-ligand complex binds to the ERE, leading to the transcription of the luciferase gene, and the resulting luciferase activity is measured as relative light units. aacrjournals.orgnih.govgoogle.com

Studies utilizing ERE-luciferase reporter assays have demonstrated this compound's selective antagonistic activity. In PAIII rat prostatic adenocarcinoma cells, estradiol (E2) induced ERα- and ERβ-ERE-mediated luciferase transcription at concentrations greater than 10 nM and 100 nM, respectively. aacrjournals.org this compound acted as a weak antagonist for ERα-mediated luciferase transcription in these cells, inhibiting reporter activity at concentrations exceeding 100 nM. aacrjournals.orgresearchgate.net Notably, this compound showed no significant activity against ERβ-ERE-mediated luciferase transcription in PAIII cells at any of the concentrations tested. aacrjournals.orgresearchgate.net This indicates that this compound can be considered a SERM with selective ERα-antagonistic properties in this cellular environment. aacrjournals.org

Table 2: this compound Activity in ERE-Mediated Luciferase Reporter Assays in PAIII Cells

| Receptor Subtype | Ligand (Concentration) | Effect on Luciferase Transcription |

| ERα | E2 (>10 nM) | Induction |

| ERα | This compound (>100 nM) | Antagonism |

| ERβ | E2 (>100 nM) | Induction |

| ERβ | This compound | No activity |

Note: Data represents activity in PAIII rat prostatic adenocarcinoma cells. aacrjournals.orgresearchgate.net

Gene expression profiling, including techniques like Western Blotting, is used to analyze the changes in protein levels of specific genes in response to drug treatment. Western Blotting, in particular, is a common method to assess the expression levels of estrogen receptors (ERα and ERβ) themselves, as well as other proteins involved in estrogen signaling pathways. oup.comoup.comnih.gov

For instance, Western blot analysis has been employed to show how various SERMs affect ER protein levels in different cell lines. While specific Western blot data detailing this compound's direct effect on ER protein levels in published research is not extensively available, studies on other SERMs provide a framework for this type of analysis. For example, some SERMs like raloxifene (B1678788) and 4-hydroxytamoxifen (B85900) (4-OHT) have been shown not to significantly alter ER levels compared to controls, whereas pure antiestrogens like ICI 182,780 are known to decrease ER protein levels. oup.com This demonstrates the utility of Western Blotting in understanding how different SERMs, including this compound, might influence the cellular machinery of estrogen signaling by modulating ER protein expression.

Computational and Structural Biology Approaches

Computational and structural biology approaches play a vital role in understanding the molecular basis of ligand-receptor interactions, predicting binding modes, and guiding the design of new compounds. These methods complement experimental techniques by providing atomic-level insights.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. nih.govtandfonline.comtandfonline.comresearchgate.net For ERs, docking studies can help visualize how SERMs like this compound interact with the estrogen binding site within the ligand-binding domain. nih.govtandfonline.comtandfonline.com

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems. nih.govresearchgate.netresearchgate.netgoogle.comxml-journal.netresearchgate.net MD simulations can provide insights into the conformational flexibility of the ER and how it changes upon this compound binding, offering a dynamic perspective on ligand-receptor interactions and the stability of the complex. nih.govresearchgate.netresearchgate.net These simulations can underscore the highly structured nature of ligand-receptor complexes and offer insights into structure-activity relationships. researchgate.net

Structural biology, particularly X-ray crystallography, provides high-resolution three-dimensional structures of ERs in complex with various ligands. researchgate.netoup.com While a specific crystal structure of this compound bound to an ER is not widely reported in the provided snippets, crystal structures of ERs complexed with other agonists (e.g., 17β-estradiol) and antagonists (e.g., raloxifene, 4-hydroxytamoxifen) have been crucial. researchgate.netoup.com These structures reveal that agonists and antagonists bind to the same site within the ER ligand-binding domain but induce distinct conformations, particularly affecting the position of helix 12, which is critical for coactivator recruitment and transcriptional activity. nih.govresearchgate.netoup.com Computational modeling often utilizes these experimentally determined structures as templates for further analysis and drug design. nih.govtandfonline.comtandfonline.com The integration of these computational and structural approaches allows researchers to predict and rationalize the binding characteristics and functional outcomes of SERMs like this compound.

Future Directions in Trioxifene Research

Elucidation of Distinct Biological Roles of ERα and ERβ in Disease Models

Future research aims to further delineate the distinct biological roles of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in various disease models. These two estrogen receptors are encoded by different genes and exhibit varying tissue expression patterns across organs. ERα is predominantly found in reproductive tissues such as the uterus, breast, and ovaries, as well as the liver and central nervous system. In contrast, ERβ is expressed in tissues including bone, endothelium, lungs, the urogenital tract, ovaries, the central nervous system, and the prostate. wikidata.org

In the context of breast cancer, ERα generally promotes cancerous activities, while ERβ has been observed to exert inhibitory effects on breast cancer cells wikipedia.org. Despite intensive research, the precise biological functions of ERα and ERβ are still only partially understood cenmed.com. Trioxifene itself has demonstrated competitive binding activity for human ERα, showing approximately 20-fold selectivity over the ERβ isoform sigmaaldrich.com. This inherent selectivity suggests that further understanding of the differential roles of ERα and ERβ could inform the targeted application or modification of this compound. For instance, in a rat prostatic carcinoma (PAIII) model, which expresses both ERα and ERβ, this compound's antimetastatic effects were mediated by its ERα antagonistic properties sigmaaldrich.com. Future studies will continue to investigate how different SERMs, including this compound, interact with these receptor subtypes to produce diverse tissue-specific actions.

Development of Subtype-Selective Estrogen Receptor Modulators

The development of subtype-selective estrogen receptor modulators (SERMs) remains a critical area of research. Given that ERα and ERβ can have opposing effects, particularly on cell proliferation, with ERα often driving proliferation and ERβ exhibiting inhibitory effects, the creation of ligands that selectively target one isoform over the other is highly desirable wikipedia.org. The ligand binding domains of ERα and ERβ differ significantly, which allows for the design of selective ligands that can target malfunctioning estrogenic pathways without interfering with other estrogen-regulated processes wikidata.org.

This compound, having shown selective ERα-antagonistic properties in prostate malignancy models, exemplifies the potential for such selectivity sigmaaldrich.com. The ongoing search for the "ideal" SERM aims for compounds with estrogenic effects on bone and serum lipids, neutral effects on the uterus, and antiestrogenic effects on breast tissue, while minimizing adverse effects wikipedia.org. This pursuit involves synthesizing and evaluating new SERM molecules with potentially greater efficacy and potency than earlier generations, focusing on improved subtype selectivity.

Investigation of ER-Independent Signaling Pathways and Novel Molecular Targets

Beyond the classical estrogen receptor-mediated pathways, future research directions for SERMs like this compound include the investigation of ER-independent signaling pathways and the identification of novel molecular targets. While SERM action is primarily understood through their interaction with ERα and ERβ, studies have indicated the existence of ER-independent high-affinity binding sites for SERMs in various models cenmed.comsigmaaldrich.com. The precise role of these alternative binding proteins in mediating cellular responses to estrogens and SERMs is currently not well understood cenmed.com.

Furthermore, in the context of acquired endocrine resistance in breast cancer, ER-independent mechanisms and growth factor/ER crosstalk are emerging as significant areas of study mims.comwikipedia.org. Research is exploring how long-term anti-hormone therapy can alter interactions between ERα and other transcription factors, such as NF-κB and PPARγ, potentially switching the cellular response from proliferation to apoptosis mims.com. Identifying and understanding these ER-independent pathways could reveal new druggable targets, offering opportunities for treating cancers that have developed resistance to ER-targeted therapies wikipedia.org.

Exploration of this compound Analogs for Enhanced Selectivity and Efficacy

The exploration of this compound analogs represents a significant future direction for enhancing selectivity and efficacy. Medicinal chemists employ various strategies, including bioisosteric replacements and hybrid molecular approaches, to modify lead compounds like this compound for improved clinical candidates mims.com. The goal is to develop derivatives that can achieve higher potency, improved ER subtype selectivity, and a more favorable tissue-specific activity profile, while potentially reducing off-target effects that led to the abandonment of earlier SERMs wikipedia.orglabsolu.ca.

This includes designing compounds with inhibitory activity in breast and uterus, coupled with agonist activity in other beneficial tissues such as bone mims.com. The synthesis and evaluation of such analogs involve careful structural modifications to the core this compound scaffold to optimize its interaction with ERα and ERβ, aiming for a more precise therapeutic action.

Advanced Drug Design Principles and Strategies for SERMs

Advanced drug design principles and strategies are crucial for the future development of SERMs. Computational tools and bioinformatics methodologies have gained momentum in drug discovery, enabling rational drug design mims.comnih.gov. Techniques such as structure-based drug design, quantitative structure-activity relationship (QSAR) modeling, and virtual screening are employed to predict interactions between drug molecules and target proteins, thereby optimizing inhibitory activity, affinity, and selectivity newdrugapprovals.orgnih.gov.

Key design principles focus on exploiting differences in shape, electrostatics, flexibility, hydration, and allostery between target and decoy molecules to achieve desired selectivity profiles newdrugapprovals.org. For SERMs, this involves designing compounds that can induce specific conformational changes in the estrogen receptors (ERα and ERβ) to elicit either an estrogenic or anti-estrogenic signal in a tissue-specific manner wikipedia.org. Furthermore, strategies for developing dual inhibitors are being investigated to manage antiestrogenic resistance mims.com.

Translational Research Approaches for Target Site Specificity

Translational research approaches are vital for ensuring target site specificity of SERMs, including this compound and its analogs, and for translating laboratory findings into clinically applicable therapeutics fishersci.caciteab.comnih.gov. This involves a continuous, bidirectional flow of information between basic, clinical, and patient-oriented research, aiming to move scientific innovations from "bench to bedside" nih.gov.

For SERMs, translational research focuses on understanding how these compounds exert their tissue-specific actions in complex biological systems and how to optimize their delivery to specific target sites in vivo, minimizing systemic side effects wikipedia.org. This may involve exploring novel drug delivery systems or prodrug strategies that are activated only at the intended target tissue. The development of appropriate animal models that accurately reflect human disease and treatment responses is a cornerstone of this research, providing crucial leads for clinical development fishersci.canih.gov.

Development of Novel In Vitro and In Vivo Models of Antihormone Action

The development of novel in vitro and in vivo models of antihormone action is essential for advancing SERM research. Current models, such as ER-positive MCF-7 and T47D breast cancer cell lines and athymic mouse xenograft models, have been instrumental in studying anti-hormone resistance and SERM efficacy labsolu.cawikipedia.orgwikidata.orgwikipedia.orgalfa-chemistry.com. However, there is a continuous need for models that better mimic the complexities of human disease, particularly in understanding acquired resistance to long-term anti-hormone therapies wikidata.org.

Future research will focus on developing more sophisticated models that can capture the nuances of ER-mediated and ER-independent signaling, as well as the evolution of drug resistance. This includes advanced 3D cell culture systems, organoid models, and genetically engineered animal models that allow for a more precise investigation of SERM mechanisms of action, target site specificity, and the identification of novel therapeutic targets. These models are crucial for accurately assessing the efficacy and safety of new SERM candidates, including this compound analogs, before their progression to clinical trials.

常见问题

Q. What experimental design considerations are critical for studying Trioxifene's mechanism of action in estrogen receptor modulation?

To investigate this compound’s selective estrogen receptor modulator (SERM) activity, employ radioligand binding assays to quantify receptor affinity and gene expression profiling (e.g., RNA-seq) to identify downstream targets. Include controls for tissue specificity (e.g., uterine vs. breast tissue) and compare results with established SERMs like tamoxifen. Ensure dose-response curves cover physiologically relevant concentrations (1 nM–10 µM) to assess efficacy thresholds. Replicate experiments across ≥3 independent cell lines to address biological variability .

Q. How should researchers address discrepancies in this compound’s reported pharmacokinetic properties across preclinical studies?

Conduct a systematic literature review using databases like PubMed and Embase, applying inclusion/exclusion criteria (e.g., species, administration route, assay type). Use meta-analysis tools (e.g., RevMan) to calculate pooled estimates of bioavailability or half-life. Stratify data by variables such as formulation (free base vs. salt) or metabolic inhibitors (e.g., CYP3A4). If contradictions persist, perform head-to-head comparative pharmacokinetic studies in standardized models (e.g., Sprague-Dawley rats) with LC-MS/MS validation .

Q. What methodologies are recommended for validating this compound’s anti-proliferative effects in vitro?

Combine cell viability assays (MTT, ATP-lite) with apoptosis markers (Annexin V/PI flow cytometry) and cell cycle analysis (propidium iodide staining). Use siRNA knockdown of estrogen receptors to confirm target specificity. Include positive controls (e.g., fulvestrant) and account for solvent effects (DMSO ≤0.1%). Publish raw data and statistical parameters (e.g., IC50 with 95% CI) in supplementary materials to enable reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s tissue-specific agonist/antagonist activity using computational modeling?

Apply molecular dynamics simulations to compare this compound-bound ERα/ERβ conformational states. Parameterize models using crystallographic data (PDB entries) and validate with mutagenesis studies (e.g., helix 12 positioning). Integrate transcriptomic datasets to correlate structural changes with gene regulatory outcomes. Use contradiction analysis frameworks (e.g., TRIZ principles) to prioritize hypotheses, such as co-factor recruitment variability or post-translational modifications .

Q. What strategies optimize the translational relevance of this compound studies from 2D cell cultures to 3D organoid models?

Develop patient-derived organoids (PDOs) from hormone-sensitive cancers (e.g., ER+ breast tumors). Compare this compound responses in 2D vs. 3D systems using metrics like IC50 shifts and epithelial-mesenchymal transition (EMT) markers. Incorporate stromal components (fibroblasts, immune cells) to mimic tumor microenvironments. Use high-content imaging and single-cell RNA-seq to quantify heterogeneity in drug response .

Q. How should conflicting clinical trial data on this compound’s cardiovascular safety profile be analyzed?

Perform a Bayesian meta-analysis of Phase III/IV trials, adjusting for covariates (age, BMI, concomitant therapies). Evaluate endpoints like thromboembolic events via competing risks models. Validate findings using real-world evidence (RWE) from pharmacovigilance databases (FAERS, WHO VigiBase). Apply causal inference methods (e.g., propensity score matching) to address confounding in observational data .

Methodological Frameworks

Table 1. Key Criteria for this compound Research Questions

Q. Table 2. Common Pitfalls in this compound Data Interpretation

| Pitfall | Mitigation Strategy |

|---|---|

| Overlooking batch effects in cell lines | Use STR profiling and mycoplasma testing |

| Ignoring metabolite activity | Test major metabolites (e.g., N-desmethylthis compound) in parallel |

| Inadequate power analysis | Use G*Power to calculate sample size for ANOVA/mixed-effects models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。